molecular formula C10H13NO4S B13509990 Methyl (4-(methylsulfonyl)phenyl)glycinate

Methyl (4-(methylsulfonyl)phenyl)glycinate

Cat. No.: B13509990
M. Wt: 243.28 g/mol
InChI Key: QVWZCSBKTIFIDZ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methanesulfonylphenyl)amino]acetate is an organic compound with the molecular formula C10H13NO4S. It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an amino acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-methanesulfonylphenyl)amino]acetate typically involves the reaction of 4-methanesulfonylaniline with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methanesulfonylphenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl 2-[(4-methanesulfonylphenyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(4-methanesulfonylphenyl)amino]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The methanesulfonyl group is known to enhance the compound’s ability to interact with biological targets, thereby increasing its potency .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

methyl 2-(4-methylsulfonylanilino)acetate

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)7-11-8-3-5-9(6-4-8)16(2,13)14/h3-6,11H,7H2,1-2H3

InChI Key

QVWZCSBKTIFIDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

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